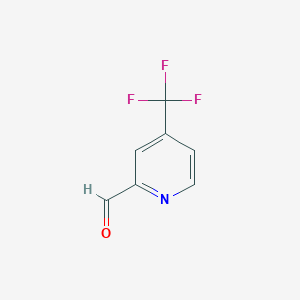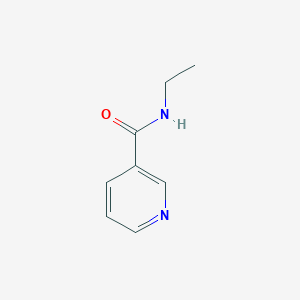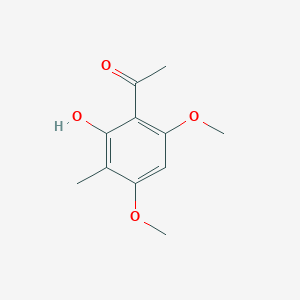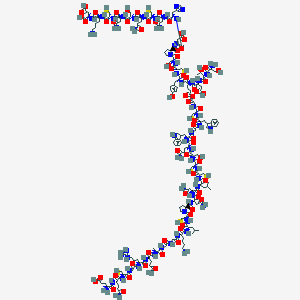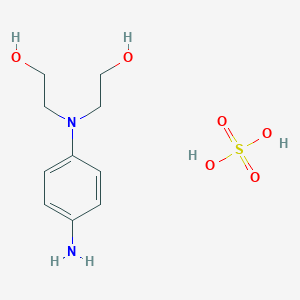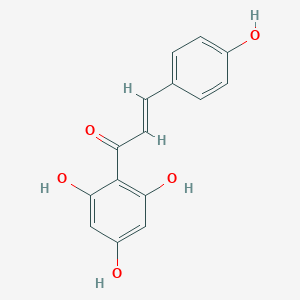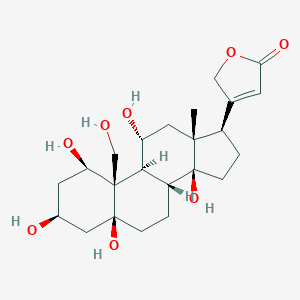
Ouabagenin
Übersicht
Beschreibung
Ouabagenin is a cardiac glycoside that is found in the plant species Strophanthus gratus and Acokanthera ouabaio. It has been used in traditional medicine for centuries to treat heart diseases. In recent years, this compound has gained attention in the scientific community due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Herzkrankheitsbehandlung
Ouabagenin, das zu einer einzigartigen Klasse von Steroiden gehört, die als Cardenolide bekannt sind, wird seit über zwei Jahrhunderten zur Behandlung von Herzinsuffizienz eingesetzt . Die kardiale Aktivität von this compound wird einer hochaffinen inhibierenden Interaktion mit der membrangebundenen Natriumpumpe, Na+/K±ATPase, zugeschrieben .
Nebennierenhormon
This compound wurde aus der Rinde und den Wurzeln des Ouabaio-Baumes isoliert und wurde in jüngerer Zeit als Nebennierenhormon identifiziert, das natürlich in Säugetieren vorkommt . Diese Entdeckung hat neue Wege für die Forschung zur Rolle dieser Verbindung im endokrinen System eröffnet.
Signaltransduktionswege
Da die funktionelle Modulation von Na+/K±ATPase mehrere nachgeschaltete Signaltransduktionswege aktiviert, ist this compound in die Regulation verschiedener physiologischer und pathologischer Zustände verwickelt . Dies deutet darauf hin, dass this compound potenzielle Anwendungen bei der Behandlung von Krankheiten haben könnte, die diese Wege betreffen.
Krebsvorbeugung
Wichtig ist, dass Cardenolide, die Klasse von Steroiden, zu der this compound gehört, beträchtliche Aufmerksamkeit für ihre präventiven Wirkungen bei proliferativen Erkrankungen wie Krebs erhalten haben . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Krebstherapien eingesetzt werden könnte.
Synthetische Herausforderung
Das steroidale Gerüst von this compound, einem Aglykon von Ouabain, besitzt sechs Hydroxygruppen und das β-orientierte Butenolid. Diese stark oxygenierte Struktur von this compound hat eine gewaltige synthetische Herausforderung dargestellt . Trotz zahlreicher synthetischer Studien zu Cardenoliden wurden bisher nur zwei erfolgreiche Totalsynthesen von this compound berichtet .
Totalsynthese
Eine konvergente Totalsynthese von this compound, einem Aglykon des Cardenolidglykosids Ouabain, wurde durch Zusammenfügen der AB-Ring-, D-Ring- und Butenolid-Einheiten erzielt . Die mehrfach oxygenierte cis-Decalin-Struktur des AB-Rings wurde aus ®-Perillaldehyd durch die Diels-Alder-Reaktion und sequentielle Oxidationen aufgebaut . Diese Synthese könnte den Weg für die Entwicklung neuer Methoden zur Synthese komplexer Moleküle ebnen.
Wirkmechanismus
Target of Action
Ouabagenin, also known as g-Strophanthidin, primarily targets the Sodium/Potassium-transporting ATPase subunits . These subunits are integral membrane proteins responsible for establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which are essential for osmoregulation, nerve impulse transmission, and cardiac, skeletal, and smooth muscle contractions .
Mode of Action
This compound inhibits the Na-K-ATPase membrane pump , resulting in an increase in intracellular sodium and calcium concentrations . This inhibition leads to increased intracellular concentrations of calcium, which may promote the activation of contractile proteins such as actin and myosin . This compound also impacts the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Biochemical Pathways
The inhibition of the Na-K-ATPase by this compound activates multiple downstream signal transduction pathways . This functional modulation of Na+/K±ATPase is implicated in the regulation of diverse physiological and pathological states . Importantly, cardenolides like this compound have received considerable attention for their preventive actions against proliferative diseases such as cancer .
Pharmacokinetics
It is known that this compound has a protein binding of approximately 60% . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The inhibition of the Na-K-ATPase by this compound leads to an increase in intracellular sodium and calcium concentrations . This can result in the activation of contractile proteins such as actin and myosin, affecting cellular functions . Moreover, this compound’s impact on the electrical activity of the heart can influence heart rate and rhythm .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the cellular sensitivity to this compound can vary depending on the cell type and experimental conditions . Some cell types, such as Ma104, are resistant to this compound toxicity, even though their Na-K-ATPase isoforms possess high affinity for this glycoside . More research is needed to fully understand how environmental factors influence the action of this compound.
Safety and Hazards
Ouabagenin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The findings of a study suggested that selected derivatives exhibited significant inhibiting potential of anti-cancer proteins and EGFR . These novel steroidal derivatives are subjected to in silico analysis for the first time against lung cancer. These compounds possess potential anti-cancerous properties and can be explored further for in vitro and in vivo studies .
Biochemische Analyse
Biochemical Properties
Ouabagenin interacts with the Sodium/potassium-transporting ATPase subunit alpha-1, alpha-2, and alpha-3 . It inhibits these enzymes, leading to an increase in intracellular sodium and calcium concentrations . This interaction is crucial in the role of this compound in biochemical reactions.
Cellular Effects
This compound has diverse effects on various types of cells. In renal cells, for instance, it has been observed to differ in terms of Na-K-ATPase inhibition and cell signaling activation . The effects of this compound also diverge in MDCK and Ma104 cells . It influences cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
The mechanism of action of this compound involves its inhibition of the Na-K-ATPase membrane pump . This results in an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote activation of contractile proteins such as actin and myosin .
Temporal Effects in Laboratory Settings
Its synthesis has been achieved by assembly of the AB-ring, D-ring, and butenolide moieties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to be approximately one-half as active on the heart as ouabain in cats, and about one-third as active in frogs .
Metabolic Pathways
This compound is involved in metabolic pathways that involve the Sodium/potassium-transporting ATPase subunit alpha-1, alpha-2, and alpha-3 . It inhibits these enzymes, leading to an increase in intracellular sodium and calcium concentrations .
Transport and Distribution
It is known to inhibit the Na-K-ATPase membrane pump, which could potentially affect its localization or accumulation .
Subcellular Localization
Given its interaction with the Sodium/potassium-transporting ATPase, it is likely to be found in areas of the cell where this enzyme is present .
Eigenschaften
IUPAC Name |
3-[1,3,5,11,14-pentahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O8/c1-20-9-16(26)19-15(23(20,30)5-3-14(20)12-6-18(28)31-10-12)2-4-21(29)8-13(25)7-17(27)22(19,21)11-24/h6,13-17,19,24-27,29-30H,2-5,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSABLKMKAINIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(C(CC(C5)O)O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871711 | |
| Record name | 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
508-52-1 | |
| Record name | Ouabagenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



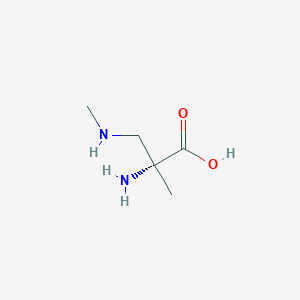
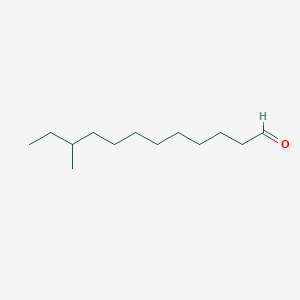
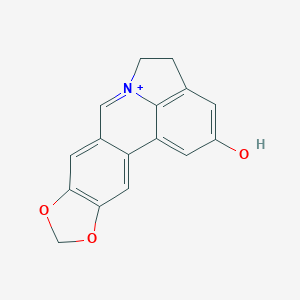

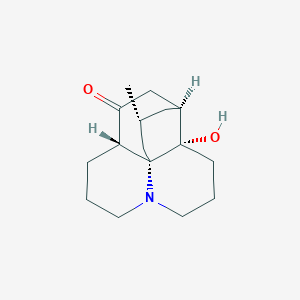

![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)
